4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde
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Overview
Description
4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde is a chemical compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure, characterized by a methoxy group, a sulfanyl group, and an aldehyde group, makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from 4-Methoxybenzaldehyde: The synthesis begins with 4-methoxybenzaldehyde, which undergoes a nucleophilic substitution reaction with 2-(2-methylpropylsulfanyl)ethanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Starting from 4-Methoxyphenol: Another approach involves the conversion of 4-methoxyphenol to its corresponding bromide, followed by substitution with 2-(2-methylpropylsulfanyl)ethanol under similar reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions, room temperature.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Various nucleophiles, K2CO3, reflux conditions.
Major Products Formed:
Oxidation: 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzoic acid.
Reduction: 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: The compound is employed in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific research context.
Comparison with Similar Compounds
4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde is compared with similar compounds to highlight its uniqueness:
4-Methoxybenzaldehyde: Lacks the sulfanyl group, resulting in different reactivity and applications.
3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde: Different position of the methoxy group, leading to variations in chemical behavior.
4-Methoxy-3-(2-methylpropylsulfanyl)benzaldehyde: Similar structure but different placement of the sulfanyl group.
Properties
IUPAC Name |
4-methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-11(2)10-18-7-6-17-14-8-12(9-15)4-5-13(14)16-3/h4-5,8-9,11H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGTFSNNSEDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCOC1=C(C=CC(=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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